4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Overview
Description
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol is a chemical compound that features a pyrazole ring substituted with dimethyl groups and a methoxyphenol moiety
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that the combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Pyrazole derivatives have been associated with antileishmanial and antimalarial activities .
Pharmacokinetics
Pharmacokinetics involves the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include physical conditions like temperature and humidity, and biological factors like the presence of other organisms or compounds.
Biochemical Analysis
Biochemical Properties
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with catecholase enzymes, which are involved in the oxidation of catechols to quinones . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can alter cell signaling pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of these targets . This binding can lead to changes in gene expression, enzyme activity, and overall cellular function. The compound’s interaction with catecholase enzymes, for example, involves binding to the enzyme’s active site, thereby modulating its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic processes . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as the compound’s activity may vary depending on its subcellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
- 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
- 3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride
Uniqueness
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol is unique due to the presence of both the pyrazole and methoxyphenol moieties, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-9(2)15(14-8)13(17)10-4-5-11(16)12(7-10)18-3/h4-7,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJQSOMTKRNQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363336 | |
Record name | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955965-31-8 | |
Record name | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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